![molecular formula C18H22N4O4S B2711353 N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 2034573-85-6](/img/structure/B2711353.png)
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a chemical compound with a variety of applications in scientific research. Its unique structure, which includes both pyrimidine and sulfonyl functional groups, contributes to its versatility and effectiveness in different chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative and the sulfonyl chloride intermediate. These are then reacted under controlled conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they generally involve optimization of the laboratory-scale synthesis procedures to larger scale. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide undergoes various reactions, including:
Oxidation: This compound can be oxidized under specific conditions, typically yielding sulfonate or sulfoxide derivatives.
Reduction: It can also be reduced, particularly at the sulfonyl group, resulting in corresponding sulfide compounds.
Substitution: The compound can undergo nucleophilic substitution, especially at the pyrimidine ring, which allows for the modification of its structure and properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The specific conditions, such as temperature and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary but may include sulfonate derivatives, sulfide derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on various biological pathways and processes.
Medicine: Researchers explore its potential therapeutic effects, particularly in the context of diseases where the sulfonyl or pyrimidine moieties play a crucial role.
Industry: It serves as a precursor or additive in the manufacturing of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate certain biological pathways. The presence of the sulfonyl group is particularly important for its activity, as it can interact with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Comparing N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide with other similar compounds highlights its unique characteristics:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: This compound lacks the pyrimidine and sulfonyl groups, making it less versatile in some biological applications.
N-[4-(methylsulfonyl)phenyl]-2-methylpyrimidin-5-amine: While it contains a sulfonyl and pyrimidine group, it differs in the overall structure, affecting its reactivity and applications.
These comparisons show that this compound offers a unique combination of functional groups, making it particularly valuable for a range of scientific and industrial applications.
Propriétés
IUPAC Name |
N-[3-methyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-15(21-14(3)23)4-5-17(12)27(24,25)22-9-7-16(11-22)26-18-6-8-19-13(2)20-18/h4-6,8,10,16H,7,9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPZHVYWHBSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

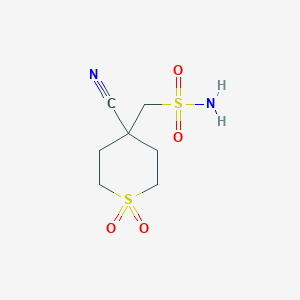
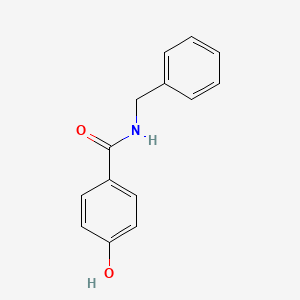
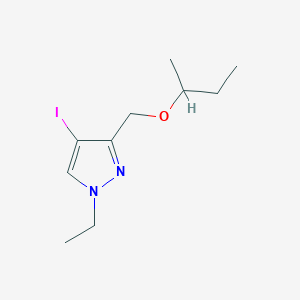
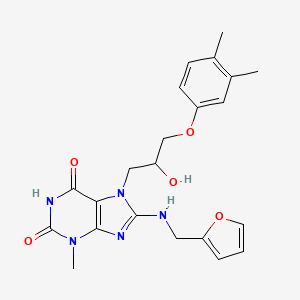
![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)

![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)
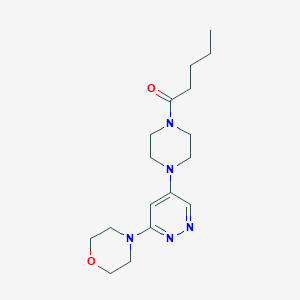

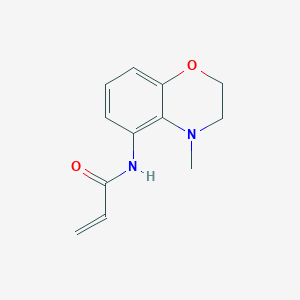
![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
